molecular formula C22H43NO3 B13348028 N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide

N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide

Cat. No.: B13348028
M. Wt: 369.6 g/mol
InChI Key: PGJFDNHWPRKPHY-UHFFFAOYSA-N
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Description

N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide: is a chemical compound with a complex structure that includes a hydroxy group, a methyl group, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide typically involves the reaction of 2-amino-2-methylpropan-1-ol with octadecanoic acid derivatives under specific conditions. Common reagents used in the synthesis include dichloromethane, N,N-diisopropylethylamine, and sulfuric acid . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process. Quality control measures are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions include ketones, amines, and substituted amides. These products can be further utilized in various chemical processes and applications.

Scientific Research Applications

N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups play a crucial role in its binding to enzymes and receptors, modulating their activity. The compound can influence various biochemical pathways, leading to changes in cellular functions and responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide
  • N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide
  • N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide

Uniqueness

N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where amphiphilic characteristics are desired. Its specific structure also allows for unique interactions with biological molecules, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C22H43NO3

Molecular Weight

369.6 g/mol

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide

InChI

InChI=1S/C22H43NO3/c1-4-5-6-7-8-9-10-11-12-13-14-16-20(25)17-15-18-21(26)23-22(2,3)19-24/h24H,4-19H2,1-3H3,(H,23,26)

InChI Key

PGJFDNHWPRKPHY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)CCCC(=O)NC(C)(C)CO

Origin of Product

United States

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